- Green preparation of 2,4,5-trifluorophenylaceticacid from 2,4-dichlorotoluene, China, , ,
Cas no 94-99-5 (2,4-Dichlorobenzyl chloride)
2,4-Dichlorobenzyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichloro-1-(chloromethyl)benzene
- alpha,2,4-Trichlorotoluene
- Benzene,2,4-dichloro-1-(chloromethyl)-
- 2,4-Dichlorobenzyl chloride
- a.2.4-Trichlorotoluene
- α,2,4-Trichlorotoluene
- 2,4-Dichlorobenzoylchloride
- 2,4-二氯氯苄
- 2,4-dichlorobenzylchloride
- Benzene, 2,4-dichloro-1-(chloromethyl)-
- 2,4-Dichloro-1-chloromethyl-benzene
- alpha2,4-Trichlorotoluene
- 2,4-DCBC
- A,2,4-TRICHLOROTOLUENE
- Toluene, .alpha.2,4-trichloro-
- IRSVDHPYXFLLDS-UHFFFAOYSA-N
- 85E96P2S3S
- DICHLOROBENZYL-2,4 CHLORIDE
- 1-(Chloromethyl)-2,4-dichlorobenzene
- Toluene,4-trichloro-
- PubChe
- 2,4-Dichloro-1-(chloromethyl)benzene (ACI)
- Toluene, α,2,4-trichloro- (7CI, 8CI)
- 1-Chloromethyl-2,4-dichlorobenzene
- 2,4,α-Trichlorotoluene
- NSC 406892
- p-Fluorotoluene
- 2,5-DICHLORO-4-Methyl-Pyridine;
-
- MDL: MFCD00000895
- Inchi: 1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
- InChI Key: IRSVDHPYXFLLDS-UHFFFAOYSA-N
- SMILES: ClC1C=C(Cl)C(CCl)=CC=1
- BRN: 387220
Computed Properties
- Exact Mass: 193.94600
- Monoisotopic Mass: 193.945683
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.407 g/mL at 25 °C(lit.)
- Melting Point: −2.6 °C (lit.)
- Boiling Point: 248°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.576(lit.)
- PSA: 0.00000
- LogP: 3.73220
- Solubility: Not determined
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2,4-Dichlorobenzyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45-S61-S60
- FLUKA BRAND F CODES:19
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:II
- Risk Phrases:R22; R34; R50/53
2,4-Dichlorobenzyl chloride Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
29036990
2,4-Dichlorobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010162-250mg |
2,4-Dichlorobenzyl chloride |
94-99-5 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A013010162-500mg |
2,4-Dichlorobenzyl chloride |
94-99-5 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A013010162-1g |
2,4-Dichlorobenzyl chloride |
94-99-5 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| TRC | D432320-1g |
2,4-Dichlorobenzyl Chloride |
94-99-5 | 1g |
$ 65.00 | 2023-09-07 | ||
| TRC | D432320-10g |
2,4-Dichlorobenzyl Chloride |
94-99-5 | 10g |
$ 75.00 | 2023-09-07 | ||
| TRC | D432320-50g |
2,4-Dichlorobenzyl Chloride |
94-99-5 | 50g |
$92.00 | 2023-05-18 | ||
| TRC | D432320-100g |
2,4-Dichlorobenzyl Chloride |
94-99-5 | 100g |
$115.00 | 2023-05-18 | ||
| TRC | D432320-250g |
2,4-Dichlorobenzyl Chloride |
94-99-5 | 250g |
$138.00 | 2023-05-18 | ||
| TRC | D432320-500g |
2,4-Dichlorobenzyl Chloride |
94-99-5 | 500g |
$190.00 | 2023-05-18 | ||
| Apollo Scientific | OR13170-100g |
2,4-Dichlorobenzyl chloride |
94-99-5 | 98% | 100g |
£66.00 | 2023-09-02 |
2,4-Dichlorobenzyl chloride Production Method
Production Method 1
Production Method 2
- Preparation of 2,4-dichlorobenzaldehyde, China, , ,
Production Method 3
- Gas-liquid chromatographic analysis of 2,4-dichlorotoluene oxidation products, Khimiko-Farmatsevticheskii Zhurnal, 1992, 26(2), 84-6
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Methanol , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt; 1 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups, Journal of Organic Chemistry, 2021, 86(9), 6207-6227
Production Method 8
- N,N,N',N'-Tetrahalobenzene-1,3-disulfonamide/PPh3 as an efficient system for the preparation of alkyl halides, Bulletin of the Korean Chemical Society, 2013, 34(3), 820-822
Production Method 9
Production Method 10
- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408
Production Method 11
- Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate, Belgium, , ,
Production Method 12
Production Method 13
- Photochlorinations by means of tert-butyl hypochlorite; photochlorinations of isomeric dichlorotoluenes, Chimia, 1965, 19(6), 391-2
Production Method 14
- Applying ligands profiling using multiple extended electron distribution based field templates and feature trees similarity searching in the discovery of new generation of urea-based antineoplastic kinase inhibitors, PLoS One, 2012, 7(11),
Production Method 15
- Design, synthesis and herbicidal activity of ketol-acid reductoisomerase inhibitors, Nongyaoxue Xuebao, 2006, 8(1), 14-19
Production Method 16
- Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies, World Intellectual Property Organization, , ,
Production Method 17
- 1-Hydroxy-2-pyridones, procedure for their preparation, and pharmaceuticals containing them, Federal Republic of Germany, , ,
Production Method 18
- Herbicidal composition containing a mixture of 3,4- and 2,4 dichlorobenzyl N-methyl carbamates, India, , ,
Production Method 19
- Separation of mixture of 3,4- and 2,4-dichlorobenzyl chlorides from reaction product containing same and p-chlorobenzyl chlorides, India, , ,
Production Method 20
- Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides, Journal of the Chemical Society, 1979, (2), 436-41
2,4-Dichlorobenzyl chloride Raw materials
2,4-Dichlorobenzyl chloride Preparation Products
2,4-Dichlorobenzyl chloride Suppliers
2,4-Dichlorobenzyl chloride Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2,4-Dichlorobenzyl chloride
Introduction to 2,4-Dichlorobenzyl Chloride (CAS No. 94-99-5)
2,4-Dichlorobenzyl chloride, with the chemical formula C₇H₅Cl₂, is a significant intermediate in organic synthesis and pharmaceutical applications. This compound, identified by its CAS number 94-99-5, has garnered attention due to its versatile reactivity and utility in the development of various chemical entities. Its molecular structure, featuring two chlorine substituents at the 2nd and 4th positions of a benzyl chloride backbone, imparts unique properties that make it valuable in synthetic chemistry.
The CAS number 94-99-5 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial processes. 2,4-Dichlorobenzyl chloride is primarily utilized as a building block in the synthesis of more complex molecules. Its dichloro-substituted benzyl group allows for further functionalization through nucleophilic substitution reactions, making it a cornerstone in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, research has highlighted the role of 2,4-dichlorobenzyl chloride in the development of novel therapeutic agents. One notable area of investigation involves its application in the synthesis of bioactive molecules targeting infectious diseases. For instance, studies have demonstrated its utility in constructing derivatives that exhibit antimicrobial properties. The chlorine atoms in its structure facilitate the introduction of additional functional groups, enabling the design of compounds with enhanced efficacy against pathogens.
The pharmaceutical industry has also explored 2,4-dichlorobenzyl chloride as a precursor for antiviral and anticancer agents. Researchers have leveraged its reactivity to create substituted benzyl compounds that interfere with viral replication or inhibit tumor growth. The versatility of CAS no 94-99-5 makes it a preferred choice for medicinal chemists seeking to develop innovative drug candidates.
Moreover, advancements in green chemistry have prompted investigations into more sustainable methods for synthesizing 2,4-dichlorobenzyl chloride. Recent studies have reported optimized catalytic processes that reduce waste and energy consumption while maintaining high yields. These innovations align with global efforts to promote environmentally friendly chemical manufacturing practices.
Another emerging application of 2,4-dichlorobenzyl chloride lies in materials science. Its incorporation into polymer matrices enhances thermal stability and flame retardancy, making it valuable for high-performance materials used in electronics and construction industries. The ability to modify its structure further allows for tailored properties suited to specific industrial needs.
The compound's reactivity also extends to cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings utilize CAS no 94-99-5 as an intermediate to construct biaryl and heteroaryl systems, respectively. These transformations are fundamental in creating complex molecular architectures found in many biologically active compounds.
In conclusion, 2,4-dichlorobenzyl chloride (CAS No. 94-99-5) represents a crucial compound with broad applications across multiple scientific domains. Its unique structural features enable diverse chemical modifications, making it indispensable in pharmaceutical research, agrochemical development, material science, and advanced organic synthesis. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.
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